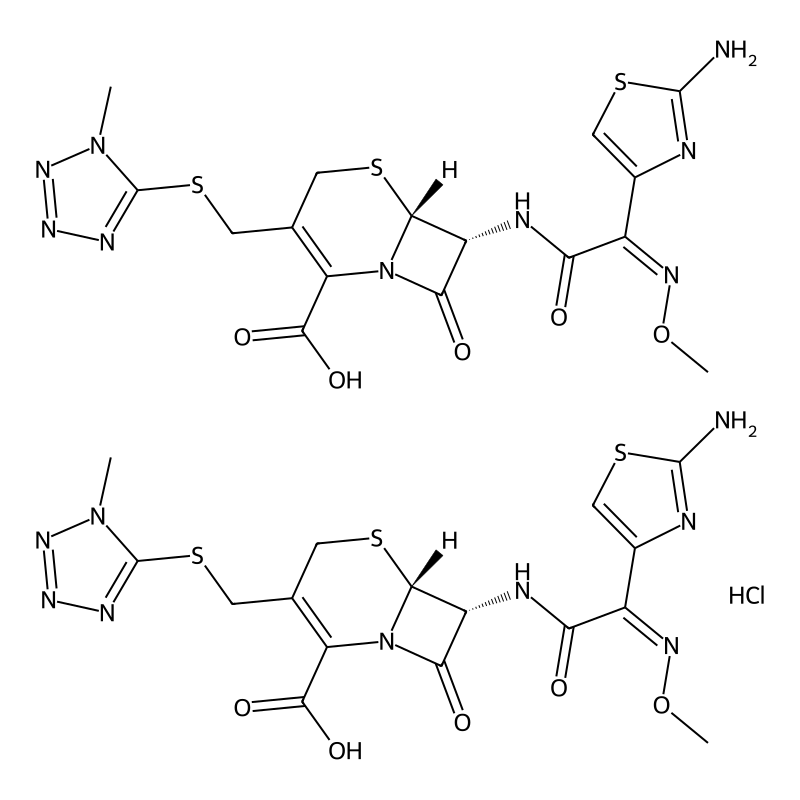Cefmenoxime hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Treatment of Gynecologic and Obstetric Infections
Scientific Field: Medical and Health Sciences
Summary of Application: Cefmenoxime hydrochloride is a third-generation cephalosporin antibiotic that is typically used in the treatment of female gynecologic and obstetric infections.
Methods of Application: The drug is administered to patients suffering from these infections. The dosage and duration of treatment depend on the severity of the infection and the patient’s response to the medication.
Antibacterial Activity
Scientific Field: Pharmaceutical Sciences
Methods of Application: These antibiotics are used in the treatment of various bacterial infections. The specific method of application, dosage, and duration of treatment depend on the type of infection and the patient’s response to the medication.
Treatment of Respiratory Tract Infections
Summary of Application: Cefmenoxime hydrochloride is often used in the treatment of respiratory tract infections caused by susceptible aerobic (including the gonococcus) and anaerobic bacteria.
Treatment of Urinary Tract Infections
Summary of Application: Cefmenoxime hydrochloride is also used in the treatment of urinary tract infections caused by susceptible aerobic (including the gonococcus) and anaerobic bacteria.
Treatment of Skin and Soft Tissue Infections
Summary of Application: Cefmenoxime hydrochloride is used in the treatment of skin and soft tissue infections caused by susceptible aerobic (including the gonococcus) and anaerobic bacteria.
Treatment of Bone and Joint Infections
Cefmenoxime hydrochloride is a third-generation cephalosporin antibiotic, primarily utilized for its broad-spectrum activity against various gram-positive and gram-negative bacteria. It is particularly effective in treating infections related to gynecology and obstetrics, showcasing significant efficacy against pathogens such as Escherichia coli and Clostridium perfringens. The compound's molecular formula is , with a molecular weight of approximately 454.92 g/mol .
- Oxidation: Involves the addition of oxygen or removal of hydrogen.
- Reduction: Involves the addition of hydrogen or removal of oxygen.
- Substitution: Involves replacing one atom or group of atoms with another.
Common reagents used in these reactions include molecular bromine, thiourea, and dimethyl sulfate. These reactions are typically performed under controlled conditions to ensure the desired product is obtained .
The primary mechanism of action for cefmenoxime hydrochloride involves the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and ultimately bacterial death . Cefmenoxime exhibits high bioavailability, approximately 100% when administered intramuscularly, and has a half-life of about one hour .
The synthesis of cefmenoxime hydrochloride involves multiple steps:
- Alkylation: Ethyl 2-hydroxyimino-3-oxobutanoate is alkylated with dimethyl sulfate.
- Halogenation: The resulting compound undergoes halogenation with molecular bromine.
- Formation of Intermediate: Treatment with thiourea yields ethyl (Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetate.
- Acylation and Saponification: This intermediate is subjected to acylation followed by saponification to yield cefmenoxime hydrochloride .
For industrial production, processes are optimized for yield and purity, ensuring compliance with pharmaceutical standards.
Cefmenoxime hydrochloride may interact with other medications, potentially increasing the risk or severity of side effects such as nephrotoxicity when combined with certain drugs like Alendronic acid. Therefore, careful consideration and monitoring are required when co-administering this antibiotic with other pharmacological agents .
Cefmenoxime hydrochloride shares similarities with other cephalosporins but possesses unique characteristics that distinguish it from them:
| Compound Name | Generation | Spectrum of Activity | Unique Features |
|---|---|---|---|
| Ceftriaxone | Third | Broad-spectrum | Long half-life; often used for severe infections |
| Cefotaxime | Third | Broad-spectrum | High stability against certain beta-lactamases |
| Ceftazidime | Third | Broad-spectrum | Effective against Pseudomonas aeruginosa |
| Cefmenoxime | Third | Broad-spectrum | High activity against specific gynecological pathogens |
Cefmenoxime's unique structural features contribute to its effectiveness against specific infections that are less responsive to other cephalosporins, particularly in gynecological contexts .
Purity
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Related CAS
GHS Hazard Statements
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]
Pharmacology
MeSH Pharmacological Classification
ATC Code
J01 - Antibacterials for systemic use
J01D - Other beta-lactam antibacterials
J01DD - Third-generation cephalosporins
J01DD05 - Cefmenoxime
Pictograms


Irritant;Health Hazard
Other CAS
Wikipedia
Use Classification
Dates
2: Totsuka N, Koide R. [The effect of preoperative topical antibiotics in
3: Suzuki T, Ohashi Y. Combination effect of antibiotics against bacteria
4: Eicken A, Schöber JG, Roos R, Machka K. Cerebrospinal fluid penetration of
5: Onks DL, Harris JF, Robertson AF. Cefmenoxime and bilirubin: competition for
6: Duncker G, Beigel A, Schmidt F, Ullmann U, Walpuski Y. [Cefmenoxime
7: Doi R, Inoue K, Hara K, Tobe T. Levels of cefmenoxime in sera and peritoneal
8: Fukuda M, Sasaki K. [Antibiotic ophthalmic solutions evaluated by
9: Ayaki M, Iwasawa A, Niwano Y. In vitro assessment of the cytotoxicity of six
10: Ikeda Y, Nishino T, Tanino T. Paradoxical antibacterial activity of
11: Kim KS. Efficacy of cefmenoxime in experimental group B streptococcal
12: Tan JS, File TM Jr. Cefmenoxime versus cefoxitin in the treatment of serious
13: Daschner FD, Petersen EE, Frank U, Hornig D. Penetration of cefmenoxime into
14: Matsumoto K, Nagatake T, Uzuka Y, Harada T, Rikitomi N. Laboratory evaluation
15: Yamazaki I, Shirakawa Y, Fugono T. Comparison of the renal excretory
16: Yamazaki I, Shirakawa Y, Fugono T. Comparison of the renal excretory
17: Tsuchiya K, Kondo M, Kida M, Nakao M, Iwahi T, Nishi T, Noji Y, Takeuchi M,
18: Tsuchiya K, Kita Y, Yamazaki I, Kondo M, Noji Y, Fugono T. Absorption,
19: Paladino JA, Fell RE. Pharmacoeconomic analysis of cefmenoxime dual
20: Masuyoshi S, Hiraoka M, Inoue M, Tomatsu K, Hirano M, Mitsuhashi S.








